molecular formula C10H8ClN5O B7554358 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol

Cat. No.: B7554358
M. Wt: 249.65 g/mol
InChI Key: GAGAXYOOWXHGJU-WLRTZDKTSA-N
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Description

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol is a heterocyclic compound that features a pyridazinone core with a hydrazone linkage to a pyridine ring

Properties

IUPAC Name

5-chloro-4-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-3-1-2-4-12-7/h1-6H,(H2,15,16,17)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGAXYOOWXHGJU-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol typically involves the condensation of 4-chloro-5-hydrazinylpyridazin-3-ol with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyridazin-3-ol
  • 4-chloro-5-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyridazin-3-ol

Uniqueness

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

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